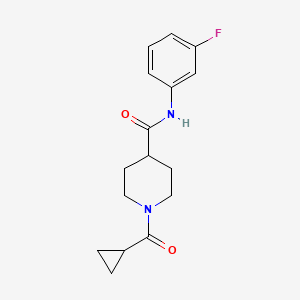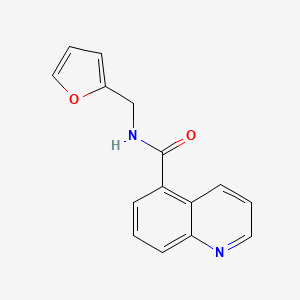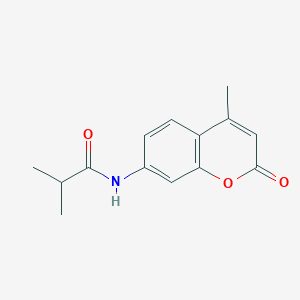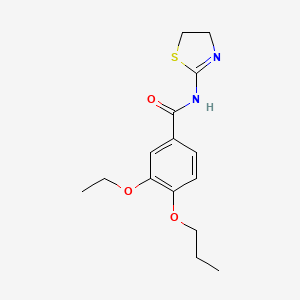
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and depression. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which regulates the levels of GABA in the brain. In
Wirkmechanismus
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, the compound has been shown to modulate the activity of other neurotransmitters such as dopamine and glutamate. 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide. One area of interest is the compound's potential to treat addiction and depression. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, the use of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of epilepsy and other neurological disorders is an area of ongoing research.
Synthesemethoden
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified through column chromatography to obtain 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to be effective in reducing seizures in animal models of epilepsy and has also been investigated for its potential to treat addiction and depression. In addition, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been studied for its potential to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-2-1-3-14(10-13)18-15(20)11-6-8-19(9-7-11)16(21)12-4-5-12/h1-3,10-12H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADFNXRJCFQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)

![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)

![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)


![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)

![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)